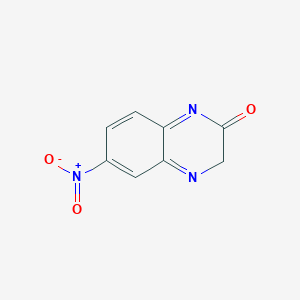
6-nitro-3H-quinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Nitro-3H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-nitro-3H-quinoxalin-2-one typically involves the cyclization of o-phenylenediamine with a suitable carbonyl compound, followed by nitration. One common method is the reaction of o-phenylenediamine with glyoxal or its derivatives to form quinoxalin-2-one, which is then nitrated using nitric acid or a nitrating mixture to introduce the nitro group at the 6-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 6-Nitro-3H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form 6-amino-3H-quinoxalin-2-one.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 6-Amino-3H-quinoxalin-2-one.
Substitution: Various substituted quinoxalin-2-one derivatives depending on the nucleophile used.
科学的研究の応用
6-Nitro-3H-quinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable chemical structure
作用機序
The mechanism of action of 6-nitro-3H-quinoxalin-2-one involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of key cellular processes, making it a potential candidate for anticancer and antimicrobial therapies .
類似化合物との比較
- 3-(Nitromethyl)-3,4-dihydroquinoxalin-2(1H)-one
- 5-Methyl-6H-indolo[2,3-b]quinoxalin-3-one
- 9-Nitro-6H-indolo[2,3-b]quinoxaline
Comparison: 6-Nitro-3H-quinoxalin-2-one is unique due to its specific substitution pattern and the presence of the nitro group at the 6-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives. For example, 3-(Nitromethyl)-3,4-dihydroquinoxalin-2(1H)-one has a different substitution pattern, leading to variations in its chemical behavior and applications .
特性
分子式 |
C8H5N3O3 |
|---|---|
分子量 |
191.14 g/mol |
IUPAC名 |
6-nitro-3H-quinoxalin-2-one |
InChI |
InChI=1S/C8H5N3O3/c12-8-4-9-7-3-5(11(13)14)1-2-6(7)10-8/h1-3H,4H2 |
InChIキー |
FJIZTXWVMLLGBA-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N=C2C=CC(=CC2=N1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B11903473.png)
![Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]-](/img/structure/B11903476.png)
![4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B11903481.png)


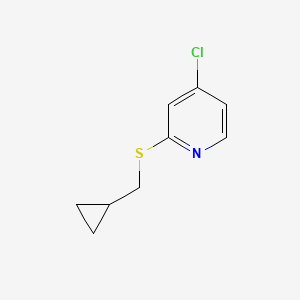
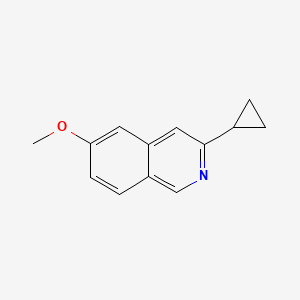

![1,3-dimethyl-5H-pyrido[4,3-b]indole](/img/structure/B11903516.png)
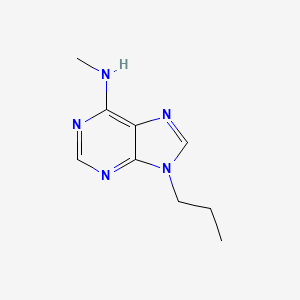
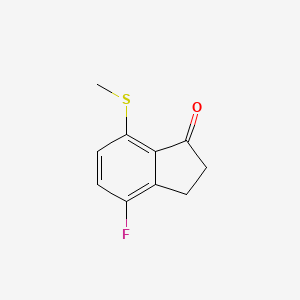
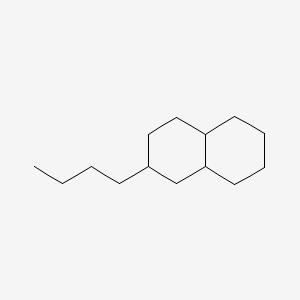
![1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile](/img/structure/B11903535.png)
![4-Chloro-5-ethylthieno[2,3-d]pyrimidine](/img/structure/B11903555.png)
